Structural Differentiation: 3-Chloro Adamantane Substitution Versus Unsubstituted N-(1-Adamantyl) Carboxamides
The defining structural feature differentiating (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide from the most common in-class analogs—APICA (SDB-001), SDB-005, and 5F-APINACA—is the presence of a chlorine atom at the C3 position of the adamantane cage. All major comparators, including N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide (SDB-005), bear an unsubstituted adamant-1-yl group [1]. Patent WO2007140439A2 explicitly claims halogen-substituted adamantyl moieties as cannabinoid receptor ligands, establishing that halogenation at the adamantane position is a claimed structural variation with potential pharmacological consequences [2].
| Evidence Dimension | Adamantane substitution pattern |
|---|---|
| Target Compound Data | 3-Chloro-adamant-1-yl carboxamide (chlorine at C3 of adamantane cage) |
| Comparator Or Baseline | APICA/SDB-001: unsubstituted adamant-1-yl carboxamide; SDB-005: unsubstituted adamant-1-yl carboxamide; 5F-APINACA: unsubstituted adamant-1-yl carboxamide |
| Quantified Difference | Presence of Cl atom (ΔMW ≈ +34.5 Da vs. H) introduces electron-withdrawing effect; absence of indole/indazole core further differentiates scaffold topology |
| Conditions | Structural comparison based on published chemical structures and patent claims |
Why This Matters
The 3-chloro substitution alters the electronic and steric properties of the adamantane cage—parameters known to influence CB receptor binding pocket interactions—making this compound a structurally non-interchangeable tool for probing halogen-dependent SAR at cannabinoid receptors.
- [1] Banister SD, Wilkinson SM, Longworth M, et al. The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS Chemical Neuroscience, 2013; 4(7): 1081–1092. View Source
- [2] WO2007140439A2 – Compounds as Cannabinoid Receptor Ligands and Uses Thereof. World Intellectual Property Organization, filed 31 May 2007. View Source
